4-Methoxybenzyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
(4-METHOXYPHENYL)METHYL 4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multi-step organic synthesis. The process may include:
Formation of the hexahydroquinoline core: This can be achieved through a multi-component reaction involving an aldehyde, a β-ketoester, and an amine.
Functionalization: Introduction of various functional groups such as methoxy, ethoxy, hydroxy, and nitro groups can be done through specific reactions like nitration, etherification, and hydroxylation.
Final Assembly: The final compound is assembled by coupling the functionalized intermediates under controlled conditions.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This often involves:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: Various substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines and alcohols.
Major Products
Oxidation products: Quinones, carboxylic acids.
Reduction products: Amines.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Synthesis: Intermediate in the synthesis of other complex molecules.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes.
Receptor Binding: May interact with biological receptors.
Medicine
Drug Development: Potential lead compound for developing new drugs.
Therapeutic Agents: Possible applications in treating diseases.
Industry
Material Science: Used in the development of new materials.
Agriculture: Potential use as agrochemicals.
Mechanism of Action
The mechanism of action of such compounds typically involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Hexahydroquinoline derivatives: Compounds with similar core structures but different functional groups.
Quinoline derivatives: Compounds with a quinoline core.
Uniqueness
Functional Diversity: The presence of multiple functional groups like methoxy, ethoxy, hydroxy, and nitro groups.
Biological Activity: Potential for diverse biological activities due to the complex structure.
Properties
Molecular Formula |
C31H30N2O8S |
---|---|
Molecular Weight |
590.6 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C31H30N2O8S/c1-4-40-25-15-20(13-23(30(25)35)33(37)38)28-27(31(36)41-16-18-7-9-21(39-3)10-8-18)17(2)32-22-12-19(14-24(34)29(22)28)26-6-5-11-42-26/h5-11,13,15,19,28,32,35H,4,12,14,16H2,1-3H3 |
InChI Key |
SAIQJGHRUITONW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C2C3=C(CC(CC3=O)C4=CC=CS4)NC(=C2C(=O)OCC5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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